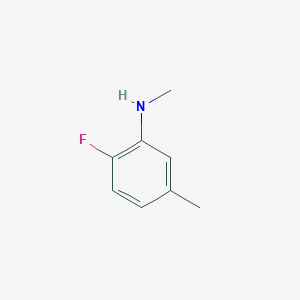
2-Fluoro-5,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5,N-dimethylaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom at the 2-position and two methyl groups at the 5- and N-positions on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,N-dimethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a suitable precursor, such as 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. Another method involves the direct fluorination of 5,N-dimethylaniline using a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability .
化学反应分析
Types of Reactions
2-Fluoro-5,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
科学研究应用
2-Fluoro-5,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Fluoro-5,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-Fluoroaniline: Lacks the methyl groups present in 2-Fluoro-5,N-dimethylaniline.
5,N-Dimethylaniline: Lacks the fluorine atom present in this compound.
2,5-Dimethylaniline: Lacks the fluorine atom and has a different substitution pattern
Uniqueness
This compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl groups influence its electronic and steric properties. This combination makes it a valuable compound for various applications in research and industry .
生物活性
2-Fluoro-5,N-dimethylaniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a fluorine atom and two dimethyl groups attached to an aniline backbone, influences its chemical reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in biochemical processes such as enzyme inhibition and receptor modulation. Specifically, it can form hydrogen bonds and engage in halogen bonding with biomolecules, leading to significant biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways essential for microbial survival.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies, particularly focusing on its effects on different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Inhibition of L1210 Leukemia Cells
A study evaluated the effects of this compound on L1210 mouse leukemia cells. The results indicated that the compound exhibited potent growth inhibition with an IC50 value in the nanomolar range. Notably, the growth inhibition was reversible upon the addition of thymidine, suggesting that the compound's mechanism involves interference with nucleotide metabolism .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| L1210 | <0.05 | Inhibition of nucleotide metabolism | |
| MCF-7 | 0.1 | Induction of apoptosis | |
| HeLa | 0.15 | Cell cycle arrest |
Pharmacological Implications
The pharmacological implications of this compound are significant, particularly in drug design and development. Its ability to modulate enzyme activity makes it a candidate for further exploration as a lead compound in developing new therapeutics for infectious diseases and cancer.
属性
分子式 |
C8H10FN |
|---|---|
分子量 |
139.17 g/mol |
IUPAC 名称 |
2-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
InChI 键 |
MRUNWAYPLIDTSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















